3-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
CAS No.: 1019104-02-9
Cat. No.: VC11920031
Molecular Formula: C20H24N6O3S
Molecular Weight: 428.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1019104-02-9 |
|---|---|
| Molecular Formula | C20H24N6O3S |
| Molecular Weight | 428.5 g/mol |
| IUPAC Name | 3-[4-(2-methoxy-5-methylphenyl)sulfonylpiperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine |
| Standard InChI | InChI=1S/C20H24N6O3S/c1-15-4-5-17(29-3)18(14-15)30(27,28)25-12-10-24(11-13-25)19-6-7-20(22-21-19)26-9-8-16(2)23-26/h4-9,14H,10-13H2,1-3H3 |
| Standard InChI Key | UHSCPERTJIXHKB-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC(=N4)C |
| Canonical SMILES | CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC(=N4)C |
Introduction
3-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is a complex organic compound featuring a pyridazine core substituted with a piperazine ring and a pyrazole moiety. Its molecular weight is approximately 428.5 g/mol, although some sources may list it as 456.6 g/mol due to variations in calculation or measurement methods. This compound is of interest in medicinal chemistry due to its potential biological activities and structural complexity.
Synthesis
The synthesis of 3-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine typically involves multiple steps:
-
Preparation of the Piperazine Derivative: This involves reacting piperazine with 2-methoxy-5-methylbenzenesulfonyl chloride under basic conditions.
-
Coupling with Pyridazine Precursor: The piperazine derivative is then coupled with a pyridazine precursor containing the pyrazole moiety. This step may require specific coupling agents and conditions to facilitate the reaction.
Biological Activities and Applications
Research indicates that this compound exhibits notable biological activities, including potential applications in medicinal chemistry. Its unique combination of functional groups contributes to a distinct pharmacological profile, making it interesting for further research and development. The compound's dual-targeting potential, including receptor modulation and enzyme inhibition, is particularly noteworthy.
Comparison with Similar Compounds
| Compound Name | Molecular Weight | Key Features |
|---|---|---|
| 3-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine | 428.5 g/mol | Pyridazine core with piperazine and pyrazole moieties |
| 3-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine | 456.6 g/mol | Similar structure but with a trimethylpyrazole instead of methylpyrazole |
| 2-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole | N/A | Contains benzodiazole instead of pyridazine |
Future Research Directions
Further studies are needed to fully explore the reactivity patterns and biological activities of 3-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine. Its potential applications in medicinal chemistry, particularly in areas such as neurological and cardiovascular conditions, warrant detailed investigation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume